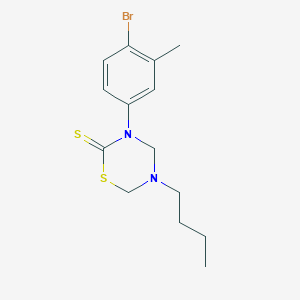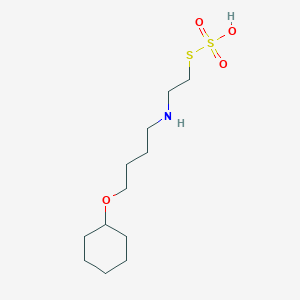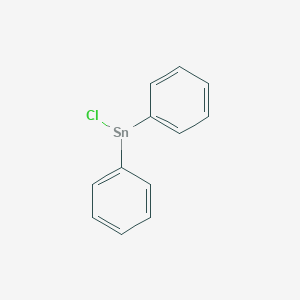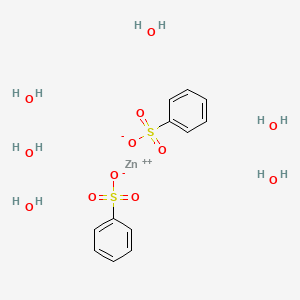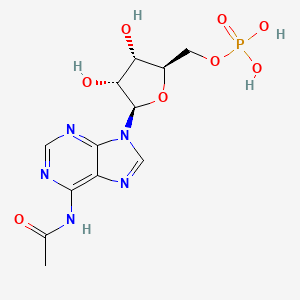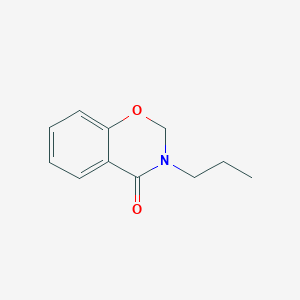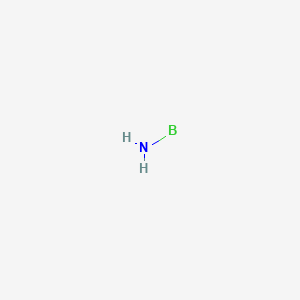
Aminoborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aminoborane can be synthesized through several methods. One common approach involves the dehydrocoupling of amines and boranes. For example, primary aminoboranes can be prepared by the spontaneous dehydrocoupling of amines and boranes at room temperature. This method is particularly useful for electron-poor and bulky amines that are reluctant to react with aldehydes under traditional dehydration conditions .
Another method involves the reaction of diborane with ammonia, which primarily gives the diammoniate salt. when an adduct of borane is used instead of diborane, this compound is the main product .
Industrial Production Methods
Industrial production of this compound typically involves the use of borane complexes and amines. The process may include steps such as dehydrocoupling and the use of catalysts to enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Aminoborane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form boron-nitrogen compounds.
Reduction: It can be reduced to form borohydrides.
Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Lewis acids, Lewis bases, and various catalysts. For example, this compound can react with aldehydes in the presence of a Lewis acid catalyst to form aldimines . The reaction conditions typically involve mild temperatures and solvents such as benzene or acetonitrile.
Major Products Formed
The major products formed from reactions involving this compound include aldimines, boron-nitrogen compounds, and borohydrides. The specific products depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
Aminoborane has a wide range of scientific research applications, including:
Biology: It is used in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: this compound derivatives are being explored for their potential use in drug delivery and as therapeutic agents.
Mécanisme D'action
The mechanism of action of aminoborane involves its ability to act as a Lewis acid or base, depending on the reaction conditions. This dual functionality allows this compound to participate in a wide range of chemical reactions. For example, in the presence of a Lewis acid, this compound can react with aldehydes to form aldimines through the formation of unstable hemi-aminals, which then eliminate boronic acid to give the final product .
Comparaison Avec Des Composés Similaires
Aminoborane can be compared with other similar compounds, such as ammonia borane and borazine.
Ammonia Borane: Ammonia borane (H₃NBH₃) is a related compound that is also used as a hydrogen storage material.
Borazine: Borazine (B₃N₃H₆) is another boron-nitrogen compound with a cyclic structure. It is often referred to as “inorganic benzene” due to its aromatic properties.
This compound is unique in its ability to act as both a Lewis acid and base, making it a versatile reagent in organic synthesis and catalysis.
Propriétés
Numéro CAS |
14720-35-5 |
|---|---|
Formule moléculaire |
BH2N |
Poids moléculaire |
26.84 g/mol |
InChI |
InChI=1S/BH2N/c1-2/h2H2 |
Clé InChI |
TVJORGWKNPGCDW-UHFFFAOYSA-N |
SMILES canonique |
[B]N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
